molecular formula C19H15N3O3S B2435131 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097914-00-4

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2435131
CAS No.: 2097914-00-4
M. Wt: 365.41
InChI Key: UXWWHIXDUFRYES-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a benzothiadiazole core, a furan ring, and a phenyl group

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-17(12-3-5-13(6-4-12)18-2-1-9-25-18)11-20-19(24)14-7-8-15-16(10-14)22-26-21-15/h1-10,17,23H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWWHIXDUFRYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and carbon disulfide, followed by oxidation.

    Attachment of the Furan Ring: The furan ring is introduced via a Suzuki coupling reaction between a furan-2-boronic acid and a halogenated benzothiadiazole derivative.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the intermediate compound.

    Final Amidation: The carboxamide group is introduced by reacting the intermediate with an amine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups on the benzothiadiazole core, converting them to amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of benzothiadiazole.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target molecules. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-sulfonamide
  • N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-methylamide
  • N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-ethylamide

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and electronic properties, making it particularly valuable for certain applications in materials science and medicinal chemistry.

This detailed overview highlights the significance of this compound in various fields, emphasizing its potential and versatility

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 326.3 g/mol
  • Chemical Structure :
    \text{N 2 4 furan 2 yl phenyl 2 hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide}

Mechanisms of Biological Activity

Research indicates that compounds with a benzothiadiazole structure can exhibit various biological activities, including:

  • Inhibition of Enzymes : Benzothiadiazole derivatives have shown potential as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in the metabolism of bioactive lipids that modulate pain and inflammation pathways .
  • Antinociceptive Effects : Studies have demonstrated that selective inhibition of sEH and FAAH can lead to significant antinociceptive effects in animal models. The compound's ability to elevate levels of beneficial eicosanoids may contribute to its analgesic properties .
  • Fluorescent Probes : Benzothiadiazole derivatives have been utilized as fluorescent probes for live cell imaging, indicating their potential in biological research applications .

Case Study 1: Dual Inhibition of sEH and FAAH

A study evaluated the structure-activity relationship (SAR) of various benzothiadiazole derivatives, including the target compound. The most potent derivatives showed IC_{50} values in the low nanomolar range for both sEH and FAAH, demonstrating their efficacy in pain management without significant side effects on locomotor activity in rats .

CompoundIC_{50} (sEH)IC_{50} (FAAH)
Compound A7 nM9.6 nM
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-BenzothiadiazoleTBDTBD

Case Study 2: Live Cell Imaging

In another study, benzothiadiazole-containing fluorescent probes were synthesized and tested on human stem cells. The results indicated superior performance compared to traditional dyes like DAPI, suggesting potential applications in cellular imaging and diagnostics .

Pharmacological Implications

The dual inhibitory action on sEH and FAAH positions N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-benzothiadiazole as a promising candidate for developing new analgesics with fewer side effects than current opioids. Its ability to modulate inflammatory pathways could also extend its use to treating conditions such as arthritis or neurodegenerative diseases.

Q & A

Q. What are the critical steps and challenges in synthesizing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Cyclization of hydrazides with carboxylic acid derivatives to form the benzothiadiazole core.
  • Coupling reactions to attach the furan-phenyl and hydroxyethyl groups. Key challenges include maintaining regioselectivity and avoiding side reactions. Optimization strategies:
  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Temperature control (e.g., 60–80°C for cyclization) and pH adjustment.
  • Catalysts like thionyl chloride for acid chloride formation. Purity is monitored via HPLC, with yields improved by solvent selection (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) to resolve 3D conformation.
  • FT-IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-validation with these methods ensures structural accuracy .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cell viability assays (MTT or resazurin) in cancer or microbial cell lines.
  • Binding affinity studies (SPR or ITC) to quantify interactions with targets like DNA or proteins. Positive controls (e.g., known inhibitors) and dose-response curves (1–100 µM) are critical for validation .

Advanced Research Questions

Q. How does the benzothiadiazole moiety influence the compound’s electronic properties and binding interactions?

The benzothiadiazole core contributes to:

  • Electron-deficient character , enhancing π-π stacking with aromatic residues in protein pockets.
  • Hydrogen-bonding capacity via the thiadiazole nitrogen atoms. Computational modeling (DFT or molecular docking) reveals charge distribution and binding poses. SAR studies show that replacing benzothiadiazole with oxadiazole reduces affinity for kinase targets by ~40%, highlighting its critical role .

Q. What strategies can address low solubility in aqueous media during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with PBS or cell culture media.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles.
  • Prodrug modification : Introduce phosphate or glycoside groups to enhance hydrophilicity. Dynamic light scattering (DLS) monitors aggregation, ensuring stability during assays .

Q. How can contradictory bioactivity data across different assays be systematically resolved?

Contradictions may arise from:

  • Assay interference (e.g., compound fluorescence in FRET-based assays).
  • Impurity artifacts (e.g., byproducts from incomplete synthesis). Mitigation strategies:
  • Orthogonal assays : Validate SPR results with ITC or microscale thermophoresis (MST).
  • Structural analogs : Compare activity of derivatives to isolate functional groups responsible for discrepancies.
  • Metabolite screening : LC-MS to rule out degradation products .

Q. What computational methods are effective in predicting off-target interactions?

  • Molecular dynamics simulations to assess binding stability over time (50–100 ns trajectories).
  • Pharmacophore modeling to identify shared interaction patterns with unrelated targets.
  • Machine learning models (e.g., DeepChem) trained on ChEMBL data to predict ADMET profiles. Experimental validation via kinase panel screens (e.g., Eurofins KinaseProfiler) is recommended .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction intermediates with LC-MS traces.
  • Data Transparency : Report negative results (e.g., failed coupling steps) to guide troubleshooting.
  • Collaborative Validation : Share samples with independent labs for bioactivity replication.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.